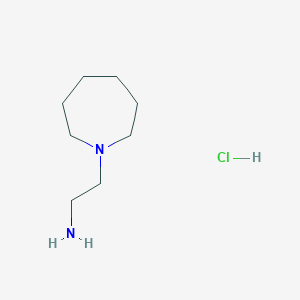

2-(Azepan-1-YL)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Azepan-1-YL)ethanamine hydrochloride is an organic compound with the molecular formula C8H19ClN2. It is a white crystalline powder with a pungent ammonia odor, soluble in water and ethanol but insoluble in non-polar solvents . This compound is often used in the synthesis of pharmaceutical intermediates and as a regulator in neurological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Azepan-1-YL)ethanamine hydrochloride can be synthesized through the reaction of N-2-aminoethyl piperidine with hydrochloric acid . The reaction typically involves the following steps:

Starting Materials: N-2-aminoethyl piperidine and hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azepan-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Applications De Recherche Scientifique

2-(Azepan-1-YL)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies related to neural communication and neurotransmitter regulation.

Medicine: Utilized in the synthesis of pharmaceutical intermediates, such as antibiotics and anticancer drugs.

Industry: Applied in the production of various chemical products and materials

Mécanisme D'action

The mechanism of action of 2-(Azepan-1-YL)ethanamine hydrochloride involves its interaction with molecular targets in the nervous system. It acts as a regulator of neural communication by modulating neurotransmitter levels and receptor activity. The compound influences various pathways involved in neural signaling, contributing to its effects on neurological functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Azepan-1-yl)ethan-1-amine: A structurally similar compound with similar chemical properties.

N-2-Aminoethylhomopiperidine dihydrochloride: Another related compound used in similar applications.

Uniqueness

2-(Azepan-1-YL)ethanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its ability to modulate neural communication, makes it particularly valuable in neurological research and pharmaceutical synthesis .

Activité Biologique

Introduction

2-(Azepan-1-YL)ethanamine hydrochloride is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including an azepane ring and a cyclopropylmethyl group, contribute to its interaction with various neurotransmitter systems and receptors. This article delves into the biological activity of this compound, supported by case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₉ClN₂

- Molecular Weight : 178.70 g/mol

- CAS Number : 1246494-93-8

The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in various experimental settings.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Key mechanisms include:

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Receptor Binding : Preliminary studies suggest that it may act as a selective estrogen receptor modulator (SERM), potentially offering therapeutic benefits in hormone-related conditions such as breast cancer and osteoporosis.

Interaction Studies

Research has shown that this compound interacts with several biological targets:

| Target | Interaction Type | Effect |

|---|---|---|

| Serotonin Receptors | Agonist/Antagonist | Modulates mood and anxiety |

| Dopamine Receptors | Agonist | Influences reward pathways |

| Estrogen Receptors | Modulator | Potential therapeutic applications in hormone-related disorders |

These interactions underline the importance of understanding the compound's pharmacodynamics for future drug development.

Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibited significant agonistic activity at the 5-HT_2A receptor subtype, which is associated with mood enhancement and anxiolytic effects. The study utilized in vitro assays to evaluate receptor binding affinity and functional activity.

Study 2: Selective Estrogen Receptor Modulator Activity

Another research effort focused on the compound's role as a selective estrogen receptor modulator. In vitro assays demonstrated that this compound could selectively activate estrogen receptors in breast cancer cell lines, suggesting its potential utility in targeted therapies for hormone-sensitive cancers.

Study 3: Comparative Analysis with Similar Compounds

A comparative analysis highlighted how this compound stands out among similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)piperidine | Piperidine ring instead of azepane | Potential analgesic effects |

| 2-(Aminomethyl)-azepane | Similar azepane structure | Possible antidepressant properties |

| 3-(Cyclobutylmethyl)-piperidine | Piperidine with cyclobutyl substitution | Neurotransmitter modulation |

The unique combination of an azepane ring with a cyclopropylmethyl group differentiates this compound from others, potentially offering novel therapeutic avenues.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azepane ring through cyclization reactions.

- Introduction of the ethylamine side chain via nucleophilic substitution.

- Conversion to the hydrochloride salt to enhance solubility.

These synthetic methods allow for modifications that can optimize biological activity while maintaining high purity levels .

Propriétés

IUPAC Name |

2-(azepan-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBNBXVGDIZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.